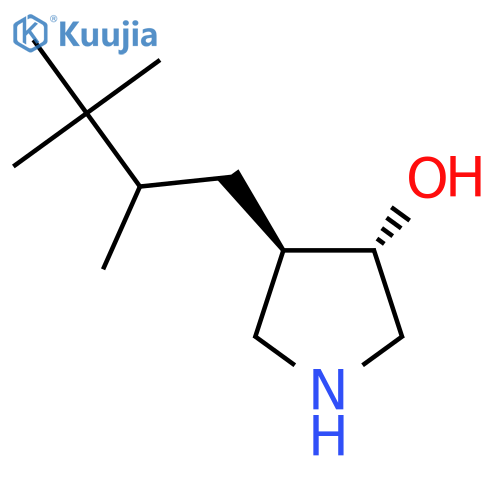Cas no 2228071-73-4 (rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol)

2228071-73-4 structure
商品名:rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol
- EN300-1636739
- 2228071-73-4
-
- インチ: 1S/C11H23NO/c1-8(11(2,3)4)5-9-6-12-7-10(9)13/h8-10,12-13H,5-7H2,1-4H3/t8?,9-,10-/m1/s1
- InChIKey: OBDOATYXSZDXDF-VXRWAFEHSA-N
- ほほえんだ: O[C@@H]1CNC[C@H]1CC(C)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 185.177964357g/mol
- どういたいしつりょう: 185.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 32.3Ų
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636739-1.0g |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 1g |
$2035.0 | 2023-06-04 | ||
| Enamine | EN300-1636739-0.5g |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 0.5g |
$1954.0 | 2023-06-04 | ||
| Enamine | EN300-1636739-2.5g |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 2.5g |
$3988.0 | 2023-06-04 | ||
| Enamine | EN300-1636739-50mg |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 50mg |
$888.0 | 2023-09-22 | ||
| Enamine | EN300-1636739-2500mg |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 2500mg |
$2071.0 | 2023-09-22 | ||
| Enamine | EN300-1636739-250mg |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 250mg |
$972.0 | 2023-09-22 | ||
| Enamine | EN300-1636739-10000mg |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 10000mg |
$4545.0 | 2023-09-22 | ||
| Enamine | EN300-1636739-10.0g |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 10g |
$8749.0 | 2023-06-04 | ||
| Enamine | EN300-1636739-0.1g |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 0.1g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-1636739-0.25g |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol |
2228071-73-4 | 0.25g |
$1872.0 | 2023-06-04 |
rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol 関連文献
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Louis Porte RSC Adv., 2014,4, 64506-64513
2228071-73-4 (rac-(3R,4S)-4-(2,3,3-trimethylbutyl)pyrrolidin-3-ol) 関連製品
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
